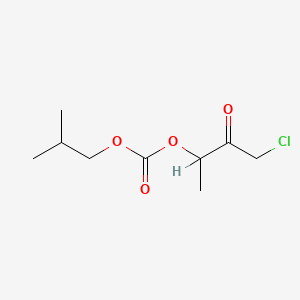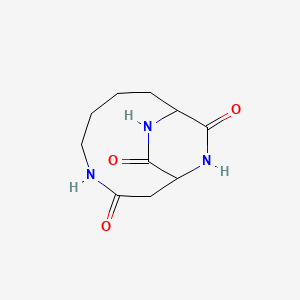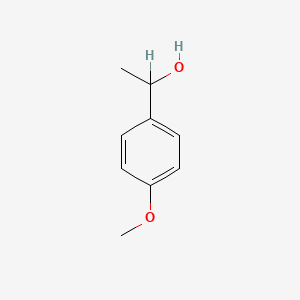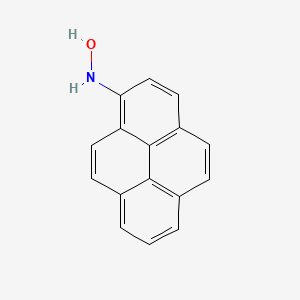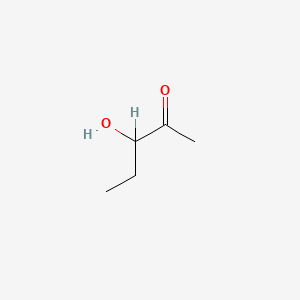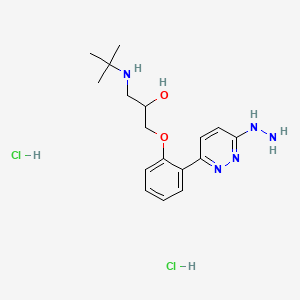
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a t-butylamino group, a hydroxypropoxy group, and a hydrazinopyridazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the t-butylamino-2-hydroxypropoxy intermediate: This step involves the reaction of t-butylamine with an epoxide, such as glycidol, under basic conditions to form the t-butylamino-2-hydroxypropoxy intermediate.
Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 2-bromophenol, using a palladium-catalyzed cross-coupling reaction to form the 2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl intermediate.
Formation of the hydrazinopyridazine moiety: The final step involves the reaction of the intermediate with hydrazine and a pyridazine derivative under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the hydrazine moiety can yield an amine.
Wissenschaftliche Forschungsanwendungen
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-t-Butylamino-2-hydroxypropoxy)benzimidazol-2-one: Similar structure with a benzimidazole moiety instead of a pyridazine.
7-(3-t-Butylamino-2-hydroxypropoxy)-1(2H)-phthalazinthione: Contains a phthalazinthione moiety instead of a pyridazine.
methyl 4-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-4-oxobutanoate: Features a butanoate ester instead of a hydrazinopyridazine.
Uniqueness
3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
73793-66-5 |
|---|---|
Molekularformel |
C17H27Cl2N5O2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H25N5O2.2ClH/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H |
InChI-Schlüssel |
JXYMAOJZCNBDTB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.Cl.Cl |
Verwandte CAS-Nummern |
72849-00-4 (monohydrate) |
Synonyme |
3-(2-(3-t-butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine Dl-3-(2-(3-t-butylamino-2-hydroxypropoxy)phenyl)-6-hydrazinopyridazine prizidilol prizidilol monohydrate prizidilol monosulfate, monohydrate SK and F 92657 SK and F-92657 SKF 92657 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

